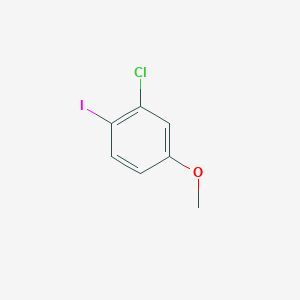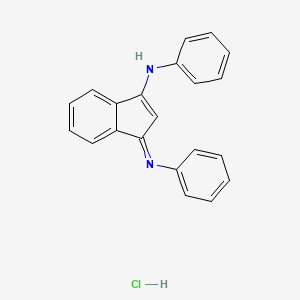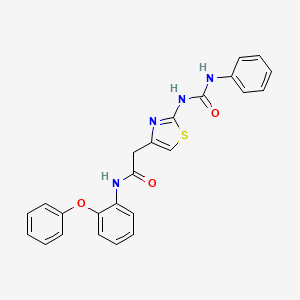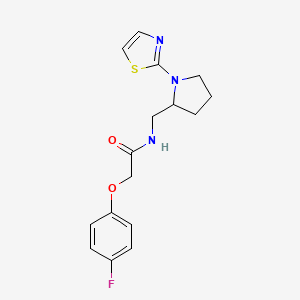
2-Chloro-1-iodo-4-methoxybenzene
Overview
Description
2-Chloro-1-iodo-4-methoxybenzene is an organic compound with the molecular formula C7H6ClIO. It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and methoxy groups.
Scientific Research Applications
2-Chloro-1-iodo-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of advanced materials, such as polymers and liquid crystals.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-1-iodo-4-methoxybenzene is the benzene ring, a cyclic compound with six pi electrons . The benzene ring is especially stable due to the delocalization of these electrons in p orbitals above and below the plane of the ring .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps:
- The electrons in the pi bond attack the electrophile, resulting in one carbon getting a positive charge and the other forming a C-E bond. This forms the arenium ion . The lone pair of electrons on a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .
Biochemical Pathways
The affected biochemical pathway is the electrophilic aromatic substitution pathway . This pathway involves the formation of a sigma bond to the benzene ring by the electrophile, generating a positively charged benzenonium intermediate . The intermediate then loses a proton, yielding a substituted benzene ring .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature . It’s stored in a refrigerator, suggesting that it may degrade at higher temperatures .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where the electrophile forms a sigma bond to the benzene ring, generating a positively charged benzenonium intermediate . The intermediate then loses a proton, yielding a substituted benzene ring .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to light and strong oxidizing agents could potentially lead to hazardous decomposition . Furthermore, the compound’s action may be influenced by temperature, as it’s stored in a refrigerator .
Safety and Hazards
2-Chloro-1-iodo-4-methoxybenzene is classified as a hazardous substance. It has hazard statements H315, H318, H335, and H411 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-iodo-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-chloro-4-methoxyanisole using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-iodo-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the iodine to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents like bromine or sulfuric acid in solvents such as acetic acid are typical.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield 2-methoxy-1-iodo-4-methoxybenzene, while oxidation with potassium permanganate can produce 2-chloro-1-iodo-4-methoxybenzoic acid .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-iodoanisole: Similar structure but lacks the methoxy group at the 1-position.
4-Chloro-2-iodo-1-methoxybenzene: Similar structure but with different positions of the substituents.
2-Chloroanisole: Contains only the chlorine and methoxy groups without iodine.
Uniqueness
2-Chloro-1-iodo-4-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both electron-donating and electron-withdrawing groups allows for a wide range of synthetic applications and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-1-iodo-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBVHCKCKXFVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-methoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2943906.png)

![Ethyl 5,7-dichloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B2943911.png)
amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2943912.png)





![3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride](/img/structure/B2943924.png)


![1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2943927.png)

